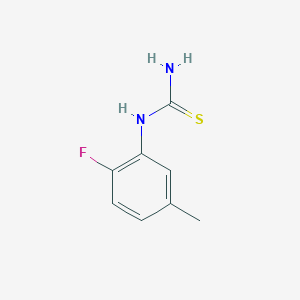

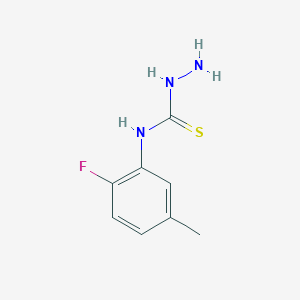

(2-Fluoro-5-methylphenyl)thiourea

説明

“(2-Fluoro-5-methylphenyl)thiourea” is a chemical compound with the CAS Number: 1038356-01-2 . It has a molecular weight of 184.24 and is typically in powder form .

Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-methylphenyl)thiourea” is C8H9FN2S . The InChI Code is 1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .Physical And Chemical Properties Analysis

“(2-Fluoro-5-methylphenyl)thiourea” is a powder with a molecular weight of 184.24 . The storage temperature is room temperature .科学的研究の応用

Spectroscopic and Structural Analysis

- The study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea (ANF-2) provided insights into its molecular structure, stability, charge transfer, and reactivity through spectroscopic, single-crystal XRD structure, DFT, and molecular dynamics investigation. The molecule's stability arises from hyper-conjugative interaction and charge delocalization. Its HOMO and LUMO analysis indicate potential charge transfer within the molecule. The molecule exhibits potential for nucleophilic attack, suggesting its reactivity in various chemical reactions. It also showed binding affinity with prostaglandin E synthase, hinting at possible analgesic drug development applications (Mary et al., 2016).

Catalytic Performance in Organic Reactions

- Bifunctional thioureas with either a trifluoromethyl or methyl group were synthesized and their catalytic performance in Michael addition reactions was studied. The differences in yields and enantiomeric excess (ee) values highlight the impact of fluorination on the catalytic efficiency of these compounds. Theoretical and experimental results demonstrated the significance of hydrogen-bonding interactions in organocatalysis, paving the way for enhanced catalyst design (Jiménez et al., 2016).

Fluorescent Dye Development

- The conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including thiourea derivatives, has been reported. These derivatives exhibit strong luminescence, suggesting their application as fluorescent dyes in biological labeling and sensing. This research demonstrates the versatility of thiourea derivatives in developing functionalized fluorescent materials (Frath et al., 2012).

Antimicrobial and Antitumor Activities

- Novel thiourea α-aminophosphonate derivatives were synthesized from dehydroabietic acid and evaluated for their antitumor activities against various human cancer cell lines. The findings revealed moderate to high levels of antitumor activities, with some compounds exhibiting higher potency than the commercial anticancer drug 5-fluorouracil. This research opens avenues for thiourea derivatives in cancer therapy (Huang et al., 2013).

Safety And Hazards

The safety information for “(2-Fluoro-5-methylphenyl)thiourea” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

特性

IUPAC Name |

(2-fluoro-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGPZBVVSCBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)